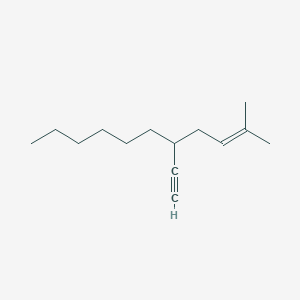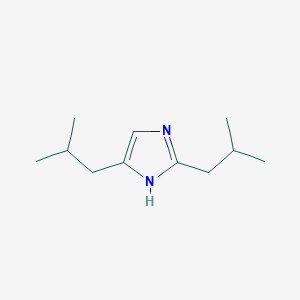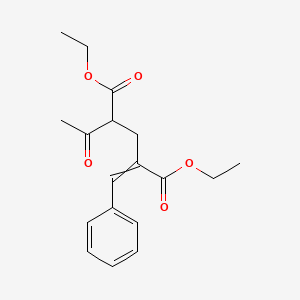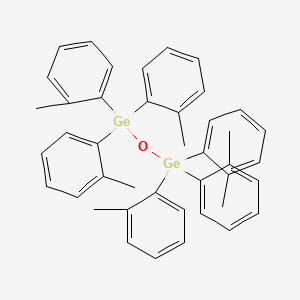
5-Ethynyl-2-methylundec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2-methylundec-2-ene is an organic compound characterized by the presence of both a triple bond (ethynyl group) and a double bond (alkene group) within its molecular structure. This compound falls under the category of unsaturated hydrocarbons, specifically alkynes and alkenes, due to the presence of these multiple bonds. The molecular formula for this compound is C13H22, and it is known for its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methylundec-2-ene can be achieved through several methods, including:
Alkyne Addition Reactions: One common method involves the addition of an ethynyl group to a pre-existing alkene. This can be done using reagents such as acetylene and a suitable catalyst.
Alkylation Reactions: Another method involves the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions, such as using sodium amide (NaNH2) in liquid ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-2-methylundec-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce the triple and double bonds to form saturated hydrocarbons.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Ethynyl-2-methylundec-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2-methylundec-2-ene involves its interaction with various molecular targets and pathways. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form cyclic compounds. The presence of both triple and double bonds allows for diverse reactivity, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1-Butyne: A simple alkyne with a single triple bond.
1-Hexyne: Another alkyne with a longer carbon chain.
2-Methyl-1-butene: An alkene with a similar structure but lacking the triple bond.
Uniqueness
5-Ethynyl-2-methylundec-2-ene is unique due to the presence of both a triple bond and a double bond within the same molecule, providing it with a higher degree of reactivity and versatility compared to compounds with only one type of unsaturation. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
89450-08-8 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
5-ethynyl-2-methylundec-2-ene |
InChI |
InChI=1S/C14H24/c1-5-7-8-9-10-14(6-2)12-11-13(3)4/h2,11,14H,5,7-10,12H2,1,3-4H3 |
Clave InChI |
FVUCWTGQVRJNOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=C(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)
![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
![1,3,3-Trimethyl-5-propanoylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14384835.png)

![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)


![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
![N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine](/img/structure/B14384871.png)

![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)

